N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N'-phenylthiourea
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Overview
Description
N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea is a complex organic compound that belongs to the phenothiazine class of chemicals Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding amines or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired product, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- N-[3-oxo-3-(10H-phenothiazin-10-yl)propyl]-N,N-dipropylamine
- 10-methyl-10H-phenothiazine
- 3-(10H-phenothiazin-10-yl)propanenitrile
Uniqueness
N-[3-(3-Methoxy-10H-phenothiazin-10-yl)propyl]-N’-phenylthiourea stands out due to its unique methoxy and phenylthiourea groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications, making it a valuable compound for research and industrial use .
Properties
CAS No. |
95756-48-2 |
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Molecular Formula |
C23H23N3OS2 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
1-[3-(3-methoxyphenothiazin-10-yl)propyl]-3-phenylthiourea |
InChI |
InChI=1S/C23H23N3OS2/c1-27-18-12-13-20-22(16-18)29-21-11-6-5-10-19(21)26(20)15-7-14-24-23(28)25-17-8-3-2-4-9-17/h2-6,8-13,16H,7,14-15H2,1H3,(H2,24,25,28) |
InChI Key |
OOEUUGLVPKYULT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C3=CC=CC=C3S2)CCCNC(=S)NC4=CC=CC=C4 |
Origin of Product |
United States |
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